2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a triazoloquinazoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Properties
Molecular Formula |
C11H7F2N5O2 |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
12,12-difluoro-4-methyl-11,13-dioxa-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2,4,7,10(14),15-hexaen-7-amine |
InChI |
InChI=1S/C11H7F2N5O2/c1-4-15-9-5-2-3-6-8(20-11(12,13)19-6)7(5)16-10(14)18(9)17-4/h2-3H,1H3,(H2,14,16) |
InChI Key |
MGJHOVPDUBDFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=C(C4=C(C=C3)OC(O4)(F)F)N=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-triazolo[4,3-c]quinazolines have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, compounds related to 2,2-difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine demonstrated significant inhibitory activity against topoisomerase II (Topo II), which is a crucial enzyme in DNA replication and repair. The cytotoxicity of these compounds was assessed with IC50 values ranging from 2.44 to 9.43 μM against different cell lines .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects appears to involve intercalation into DNA and inhibition of Topo II activity. The trifluoromethyl moiety enhances binding affinity through increased hydrogen bonding and lipophilicity, facilitating cellular uptake .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties. It has been identified as a potential antagonist for certain receptors involved in neurological disorders. The ability to modulate receptor activity suggests applications in treating conditions such as anxiety or depression .
Material Science Applications
Optoelectronic Properties
The structural characteristics of this compound make it suitable for applications in materials science. Research indicates that derivatives can function as effective luminescent components in light-emitting devices due to their photophysical properties . These compounds can be utilized in the design of donor-acceptor small molecules that are essential for developing advanced optical materials.
Photophysical Properties
Triazoloquinazolines have been explored for their strong luminescence characteristics. This luminescence makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, which share structural similarities but differ in their substituents and functional groups. Examples include:
- 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine derivatives with different halogen or alkyl substitutions.
- Other triazoloquinazoline compounds with varying ring structures and functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties and interaction with various biological targets.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a quinazoline core modified with a dioxole and triazole moiety, which enhances its biological activity through improved binding interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit notable anticancer properties. Specifically, the compound has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| Hepatocellular carcinoma (HepG2) | 6.29 | Significant cytotoxicity |
| Colorectal carcinoma (HCT-116) | 2.44 | Highly active against this cell line |
| Mammary gland breast cancer (MCF-7) | Not specified | Moderate activity observed |
| Human prostate cancer (PC3) | Not specified | Moderate activity observed |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Topoisomerase II Inhibition : The compound has been identified as an intercalative inhibitor of Topoisomerase II, a crucial enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells .
- DNA Intercalation : Studies suggest that the compound can intercalate into DNA strands, disrupting normal cellular functions and promoting cytotoxic effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Study on Quinazolines : A study indicated that modifications on the quinazoline structure significantly affect cytotoxicity. For instance, the introduction of trifluoromethyl groups enhanced binding affinity and lipophilicity, leading to increased efficacy against cancer cell lines .
- Pharmacological Evaluation : Another research effort synthesized various derivatives and assessed their anticancer activity across multiple cell lines. The findings revealed that certain derivatives exhibited higher potency than established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
